rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
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Overview
Description
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This process can be achieved through various methods, including the use of chiral sulfinamides as auxiliaries in the stereoselective synthesis of amines and their derivatives . The reaction conditions often involve the use of tert-butanesulfinamide and other chiral catalysts to achieve high enantioselectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological activity or improved chemical stability.
Scientific Research Applications
rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals, where its chiral properties are crucial for the development of enantiomerically pure drugs . Additionally, this compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, thereby modulating their activity. This selective binding is essential for its effectiveness in various biological applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride include other chiral amines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their specific applications and properties.
Uniqueness: this compound is unique due to its specific chiral configuration and the resulting enantioselectivity in its reactions. This uniqueness makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Properties
CAS No. |
1993217-93-8 |
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Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-3-7-4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 |
InChI Key |
DZLFLRAVIZGQMT-KXSOTYCDSA-N |
SMILES |
CN(C)C1CNCC1O.Cl.Cl |
Isomeric SMILES |
CN(C)[C@H]1CNC[C@H]1O.Cl.Cl |
Canonical SMILES |
CN(C)C1CNCC1O.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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